1-(4-Bromothiophen-2-yl)-N-methylmethanamine
Overview
Description
The compound is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom and four carbon atoms in a ring. The “4-Bromothiophen-2-yl” part indicates a thiophene ring with a bromine atom attached at the 4th position. The “N-methylmethanamine” part suggests an amine group with a methyl group attached .
Molecular Structure Analysis
The molecular structure would likely show a thiophene ring with a bromine atom at the 4th position and an amine group attached, which in turn is connected to a methyl group .Chemical Reactions Analysis
Again, while specific reactions involving “1-(4-Bromothiophen-2-yl)-N-methylmethanamine” are not available, similar compounds are known to participate in various reactions. For example, brominated thiophenes can undergo palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, brominated thiophenes are typically solid at room temperature .Scientific Research Applications
Application in Quantum Calculations and Physicochemical Studies
- Field : Quantum Chemistry and Material Science .
- Summary of Application : This compound is used in quantum calculations and physicochemical studies. It’s particularly useful in the study of Schiff base compounds, which are known for their diverse pharmacological, biological, and antitumor effectiveness .
- Methods of Application : The ligand was prepared by condensation of equimolar amounts of 2-(piperazin-1-yl)ethanamine with 1-(4-bromothiophen-2-yl)ethanone in methanol under reflux condition for 4 hours .
- Results or Outcomes : The compound was analyzed using MS, elemental analysis, UV-visible, FT-IR, and NMR analysis. The E and Z optimization was performed to figure out the most stable isomer. Several DFT quantum calculations like TD-SCF, MPE, IR-vibration, NMR, Mulliken population were carried out by B3LYP level of theory .
Future Directions
properties
IUPAC Name |
1-(4-bromothiophen-2-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS/c1-8-3-6-2-5(7)4-9-6/h2,4,8H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVCVBRGBJGGFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CS1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654706 | |
Record name | 1-(4-Bromothiophen-2-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromothiophen-2-yl)-N-methylmethanamine | |
CAS RN |
814255-78-2 | |
Record name | 1-(4-Bromothiophen-2-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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